![molecular formula C18H26N2O B2834488 N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide CAS No. 863001-82-5](/img/structure/B2834488.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives can be synthesized from various reactions. For example, new derivatives of N-(1H-indol-5-yl)-2-(((5-substitutedbenzo[d]thiazol-2-yl)methyl)amino)acetamides are synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .Molecular Structure Analysis
The molecular structure of indole derivatives can vary. For instance, (2-Methyl-1H-indol-5-yl)methanamine has an empirical formula of C10H12N2 and a molecular weight of 160.22 .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, they can readily undergo electrophilic substitution due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . They have been used in the regulation of inflammatory markers such as STAT, NF-κB, and TNF-α .
Anticancer Activity
Indole derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activities . They have been used in the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have been investigated for their in vitro antitubercular activity . They have been used in active and dormant state against Mycobacterium tuberculosis and Mycobacterium bovis .
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activities . They have been used in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have been reported to possess antimalarial activities . They have been used in the treatment of malaria .
Anticholinesterase Activities
Indole derivatives have been reported to possess anticholinesterase activities . They have been used in the treatment of disorders related to cholinesterase .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, which can result in different cellular effects .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-4-6-15(7-5-2)18(21)19-12-14-8-9-17-16(11-14)10-13(3)20-17/h8-11,15,20H,4-7,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAOCCBPDALLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=CC2=C(C=C1)NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

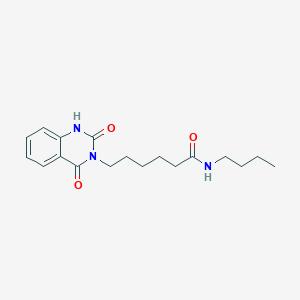
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)
![3-[4-(Carboxymethoxy)-3-ethoxyphenyl]propanoic acid](/img/structure/B2834408.png)
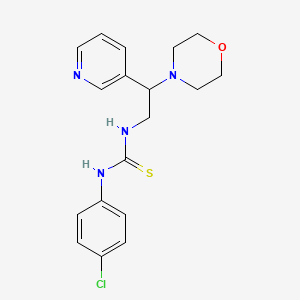
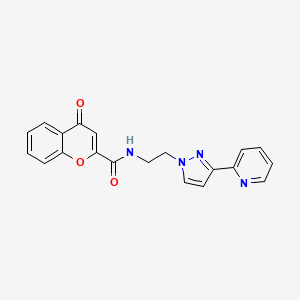
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2834417.png)
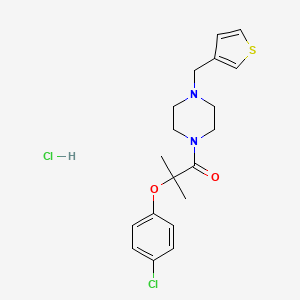
![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2834419.png)
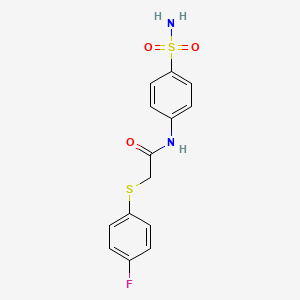
![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)
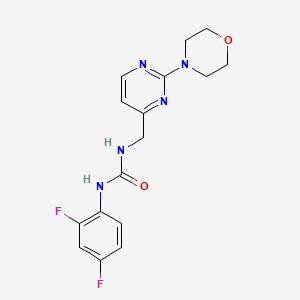
![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)
![7-Fluoro-2-methyl-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2834427.png)
![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)